3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride

Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

Researchers requiring enantiomerically pure sulfonylpyrrolidine building blocks often face supply inconsistencies. (S)-3-(2,4-Dichlorophenyl)sulfonylpyrrolidine HCl (CAS 1417789-27-5) resolves this with ≥98% chiral purity. • Single (S)-enantiomer ensures reproducible asymmetric synthesis and enantiomer-specific pharmacology. • Hydrochloride salt form simplifies handling and conjugation in aqueous systems. • Ideal scaffold for SAR libraries targeting CNS and cardiovascular indications. Supplied with full QC documentation; bulk quantities available upon request.

Molecular Formula C10H12Cl3NO2S
Molecular Weight 316.6 g/mol
Cat. No. B12274768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride
Molecular FormulaC10H12Cl3NO2S
Molecular Weight316.6 g/mol
Structural Identifiers
SMILESC1CNCC1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C10H11Cl2NO2S.ClH/c11-7-1-2-10(9(12)5-7)16(14,15)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
InChIKeyGDNCPORJJOWQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorophenyl)sulfonylpyrrolidine HCl: Chemical Profile & Procurement


3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride, with the CAS number 1417789-27-5 , is a chiral sulfonylpyrrolidine derivative typically supplied as a hydrochloride salt for research purposes. The compound has a molecular formula of C10H12Cl3NO2S and a molecular weight of approximately 316.6 g/mol . It is primarily available from specialized chemical suppliers as a research tool or building block, with reported purities ranging from 95% to 98% . This compound serves as a key intermediate in the synthesis of more complex sulfonylpyrrolidine-containing molecules, a class that has been explored for potential therapeutic applications, including the modulation of HDL levels and androgen receptor function [1][2].

3-(2,4-Dichlorophenyl)sulfonylpyrrolidine HCl: Non-Interchangeable with Other Sulfonylpyrrolidines


Direct substitution with structurally similar sulfonylpyrrolidines is not feasible without rigorous validation. The specific 2,4-dichlorophenyl substitution pattern on the sulfonyl group, combined with the defined stereochemistry (S-enantiomer) at the pyrrolidine's 3-position, results in a unique three-dimensional geometry and electronic profile . This specific arrangement is critical for its intended function, whether as a chiral building block in asymmetric synthesis or as a ligand for biological targets. The patent literature demonstrates that even minor changes in the sulfonylpyrrolidine scaffold, such as different halogen substitution patterns or the absence of a chiral center, lead to compounds designed for distinct therapeutic applications, ranging from cardiovascular treatments to androgen receptor modulation [1][2]. Therefore, assuming functional equivalence among this class of compounds without specific experimental evidence is a significant scientific risk.

3-(2,4-Dichlorophenyl)sulfonylpyrrolidine HCl: Quantitative Evidence for Selection


High-Purity S-Enantiomer for Asymmetric Synthesis

The (S)-enantiomer of 3-(2,4-dichlorophenyl)sulfonylpyrrolidine hydrochloride is commercially available with a validated specific optical rotation, a key differentiator from racemic mixtures or the (R)-enantiomer. This ensures a single, defined chiral center is introduced into downstream molecules, which is critical for stereoselective synthesis . In contrast, many related sulfonylpyrrolidines (e.g., 1-(2,4-dichlorophenyl)sulfonylpyrrolidine, CAS 1087640-35-4) are achiral or not routinely offered with defined stereochemistry, introducing variability in subsequent reaction outcomes .

Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

Hydrochloride Salt: Improved Solubility and Handling

The compound is supplied as a stable hydrochloride salt, which generally confers superior water solubility and improved handling characteristics compared to its free base form. While direct solubility data for the free base is not available, the hydrochloride salt of this compound (MW: ~316.6 g/mol) is expected to be significantly more soluble in aqueous buffers than its neutral counterpart (MW: ~280.1 g/mol for the free base, C10H11Cl2NO2S) [1]. This is a critical differentiator from the free base analog 1-(2,4-dichlorophenyl)sulfonylpyrrolidine, which is a neutral molecule lacking the ionic hydrochloride moiety .

Biophysical Assays Chemical Biology Solubility

High-Purity Supply for Reproducible Research

The compound is commercially available with a minimum purity of 98%, as guaranteed by established suppliers like MolCore . This level of purity is essential for ensuring reproducible results in sensitive applications such as chemical synthesis or preliminary biological screening. In contrast, many other sulfonylpyrrolidine building blocks, like 1-(2,5-dichlorophenyl)sulfonylpyrrolidine, are more commonly offered at 95% purity, introducing a higher potential for unknown impurities that can confound experimental data [1].

Chemical Synthesis Quality Control Reproducibility

3-(2,4-Dichlorophenyl)sulfonylpyrrolidine HCl: Key Application Scenarios


Chiral Building Block for Medicinal Chemistry

The compound's availability as a single (S)-enantiomer with ≥98% purity makes it a prime candidate for use as a chiral building block in the synthesis of drug candidates. Researchers developing new pharmaceuticals, particularly those targeting the central nervous system or cardiovascular indications as suggested by class-related patents [1][2], will find this compound valuable for introducing a stereochemically pure 2,4-dichlorophenylsulfonyl pyrrolidine moiety into a lead molecule. Its use ensures a higher likelihood of reproducible synthesis and facilitates the study of enantiomer-specific pharmacological effects.

Reproducible Intermediate for Chemical Biology Probes

With its high commercial purity, this compound is well-suited for the development of chemical biology probes. Researchers creating affinity probes or activity-based probes (ABPs) require high-purity intermediates to ensure that any observed biological activity can be confidently attributed to the final probe molecule and not to synthetic impurities. The hydrochloride salt form also simplifies the conjugation chemistry, which is often performed in aqueous or mixed solvent systems .

Starting Material for Sulfonylpyrrolidine SAR Studies

The distinct 2,4-dichloro substitution pattern and the chiral pyrrolidine core make this compound a logical starting point for SAR studies exploring the sulfonylpyrrolidine chemical space. The patent literature highlights the therapeutic potential of this class for a wide range of diseases [1][2]. By using this compound, researchers can systematically modify the 2,4-dichlorophenyl group or the pyrrolidine nitrogen to generate focused libraries and map the pharmacophore. This approach is more informative than starting from an achiral or differently substituted analog, as it provides a unique and well-defined structural anchor.

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